2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride
Overview
Description
2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical reactions and applications. The compound is known for its reactivity and versatility in organic synthesis.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to have diverse biological profiles, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the storage temperature for this compound is 4 degrees celsius .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is known for its role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes such as proteases and kinases. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site. This modification can result in either the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby influencing their function. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as the modulation of specific signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfur-containing compounds. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its significance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of pyrrolidine with ethane-1-sulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.
Scientific Research Applications
2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl fluoride hydrochloride
- 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl bromide hydrochloride
- 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl iodide hydrochloride
Uniqueness
2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of the sulfonyl chloride group. This makes it a valuable reagent in organic synthesis and various scientific applications. Its hydrochloride form also enhances its stability and solubility in aqueous solutions.
Properties
IUPAC Name |
2-pyrrolidin-1-ylethanesulfonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S.ClH/c7-11(9,10)6-5-8-3-1-2-4-8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNAFAYNYYRJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCS(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-55-3 | |
Record name | 2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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